N-(4-methoxyphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide
Description
This compound features a [1,3]dioxolo[4,5-g]quinolin core fused with a dioxane ring, substituted at position 5 with an acetamide group bearing dual 4-methoxyphenyl moieties (one via an aminomethyl linkage). The methoxy groups enhance solubility and electronic interactions, while the acetamide linkage provides structural flexibility for target binding. Its synthesis likely involves O-arylation, cyclization, and amidation steps, as inferred from analogous quinoline derivatives in and .
Properties
IUPAC Name |
2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6/c1-33-21-7-3-19(4-8-21)28-14-18-11-17-12-24-25(36-16-35-24)13-23(17)30(27(18)32)15-26(31)29-20-5-9-22(34-2)10-6-20/h3-13,28H,14-16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKWWQCTTGBXFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)OC)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common approach is to start with a suitable quinoline precursor and introduce the methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of Lewis acids like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the methoxyphenyl groups can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Quinoline Derivatives
- N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b) Core: Simple quinoline with a 4-oxo group. Substituents: 6-methoxyquinoline and 3,5-dimethylphenyl acetamide. Activity: Demonstrated cytotoxicity (IC₅₀ values in µM range) in cancer cell lines. Key Difference: Lack of [1,3]dioxolo ring reduces steric constraints, possibly affecting target selectivity.
- 2-(7-Chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide (9c) Core: Chlorinated quinoline at position 5. Substituents: Chlorine enhances electron-withdrawing effects, contrasting with the electron-donating methoxy in the target compound. Activity: Higher cytotoxicity than 9b, suggesting halogenation improves potency but may reduce solubility .
2.1.2 Thioquinoline Derivatives
- 2-((3-((2-Benzoylhydrazineylidene)methyl)quinolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide (9j) Core: Thioquinoline with a benzoylhydrazineylidene substituent. Substituents: Sulfur atom and methoxyphenyl acetamide. Activity: Potent α-glucosidase inhibitor (IC₅₀ = 0.84 µM), highlighting the role of sulfur in enzyme interaction. The target compound’s dioxolo ring may offer superior metabolic stability compared to the thioether .
Pharmacological Analogues
- MF498 (EP4 Antagonist) Core: Pyrrolo[3,4-g]quinoline with diethoxy and sulfonyl groups. Substituents: 4-Methoxyphenyl acetamide mirrors the target compound’s motif. Activity: Selective EP4 receptor antagonism (IC₅₀ = 6 nM) with anti-inflammatory effects in arthritis models. Shared methoxyphenyl groups suggest common pharmacophores for receptor binding .
- Sorafenib Analogues () Core: Quinoxalinedione diarylamide. Substituents: Chloroaniline and acetamide groups. Activity: Broad-spectrum kinase inhibition. The target compound’s dioxolo ring may reduce off-target effects compared to diarylamide scaffolds .
Physicochemical and Pharmacokinetic Comparison
Research Findings and Implications
- Structural Rigidity: The [1,3]dioxolo ring imposes conformational constraints, which may increase selectivity for kinase ATP-binding pockets, as seen in related quinazolinones () .
- Synthetic Feasibility : Yields for analogous compounds (e.g., 51% for 9b) suggest challenges in scaling up the target compound’s synthesis, particularly in cyclization steps .
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